molecular formula C17H16N2O4S B2543260 2,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 312603-89-7

2,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2543260
CAS No.: 312603-89-7
M. Wt: 344.39
InChI Key: CJOHJMDNGBUZGX-UHFFFAOYSA-N
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Scientific Research Applications

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the wide range of activities exhibited by benzamide derivatives, this compound could have potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or acyl chlorides, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 2,4-dimethoxybenzoyl chloride under basic conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes, leading to its antimicrobial and anti-cancer effects. Additionally, it can scavenge free radicals, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
  • 3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
  • 2,4-dimethoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Uniqueness

2,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of methoxy groups on both the benzene and benzothiazole rings, which can influence its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s solubility and ability to interact with biological targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

2,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-10-4-6-12(14(8-10)23-3)16(20)19-17-18-13-7-5-11(22-2)9-15(13)24-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOHJMDNGBUZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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